molecular formula C10H8N2O4 B13868356 methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate

methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate

Cat. No.: B13868356
M. Wt: 220.18 g/mol
InChI Key: SMRFNZCMGLRWOB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a hydroxyl group at the 4-position, a keto group at the 2-position, and a carboxylate ester at the 3-position. Due to its structural features, it exhibits a range of chemical and biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis . Another method includes the reaction of 2-methylpyridine with sodium amide to form 5-amino-2-methylpyridine, which is then condensed with triethyl orthoformate and diethyl malonate to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often employed to enhance the reaction efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The keto group at the 2-position can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as halogenated, alkylated, or hydroxylated naphthyridines. These derivatives often exhibit different chemical and biological properties, making them useful for various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate include:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the methyl ester group at the 3-position enhances its solubility and bioavailability, making it more effective in certain applications.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)6-7(13)5-3-2-4-11-8(5)12-9(6)14/h2-4H,1H3,(H2,11,12,13,14)

InChI Key

SMRFNZCMGLRWOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(NC1=O)N=CC=C2)O

Origin of Product

United States

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